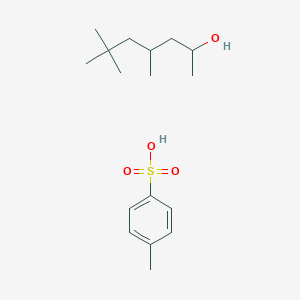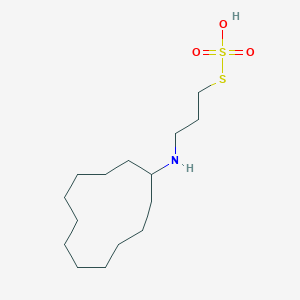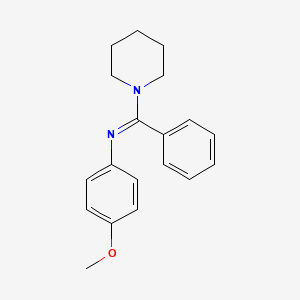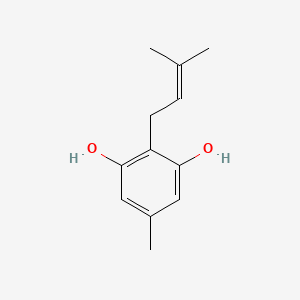![molecular formula C10H7N3 B14662750 7H-pyrrolo[3,4-g]quinoxaline CAS No. 42375-01-9](/img/structure/B14662750.png)
7H-pyrrolo[3,4-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrrolo[3,4-g]quinoxaline is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. Its unique structure imparts distinct electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[3,4-g]quinoxaline typically involves the functionalization of quinoxaline with a pyrrole moiety. One common method includes the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization to form the quinoxaline core. Subsequent functionalization at specific positions on the quinoxaline ring with pyrrole derivatives completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-pyrrolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6,8-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
7H-pyrrolo[3,4-g]quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[3,4-g]quinoxaline, particularly in its role as a kinase inhibitor, involves the formation of hydrogen bonds within the active site of the kinase. This interaction disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form stable complexes with its molecular targets underlies its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
- 2,1,3-benzothiadiazole
- Pyrrolo-pyrrole-1,4-dione
- Thieno[3,4-b]pyrazine
Comparison: Compared to these similar compounds, 7H-pyrrolo[3,4-g]quinoxaline stands out due to its unique electronic properties and structural versatility. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in both materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
42375-01-9 |
|---|---|
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1H-pyrrolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-6,12H |
InChI-Schlüssel |
KXZYLNLLJMCJFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C3C=NC=C3C=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)







![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)




